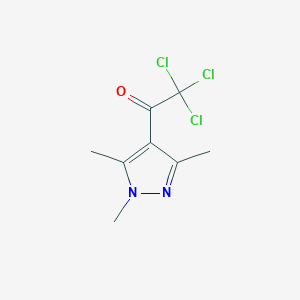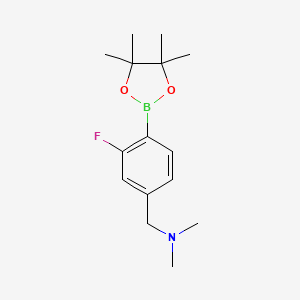
4-(ジメチルアミノメチル)-2-フルオロフェニルボロン酸ピナコールエステル
説明
4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C15H23BFNO2 and its molecular weight is 279.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬物送達システムにおける応用
この化合物の重要な用途の1つは、活性酸素種(ROS)応答性薬物送達システムの開発にあります . 研究では、ヒアルロン酸(HA)をフェニルボロン酸ピナコールエステル(PBAP)で構造的に修飾して、このシステムを開発しました . このシステムにクルクミン(CUR)をカプセル封入して、クルクミン負荷ナノ粒子(HA@CUR NPs)を形成しました . 放出結果は、CURがROS環境で迅速に放出され、治療に必要な濃度に達することを示しています .
歯周病治療における応用
上記で述べたROS応答性薬物送達システムは、歯周病の治療に応用されています . 歯周病は、宿主の免疫系と歯垢の微生物叢との複雑な相互作用によって誘発される炎症性疾患です . HA@CUR NPsは、CURの抗菌効果を維持するだけでなく、生体内および試験管内での抗炎症作用と抗酸化ストレス作用をより顕著に示しました .
生化学分析
Biochemical Properties
4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols. This property is exploited in the design of sensors and drug delivery systems. The compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form complexes with diol-containing molecules. For instance, it can interact with enzymes that have active sites containing serine or threonine residues, forming reversible covalent bonds that can modulate enzyme activity .
Cellular Effects
4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of 4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester involves its ability to form reversible covalent bonds with diol-containing biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. The compound can also affect gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester can change over time due to its stability and degradation properties. The compound is relatively stable under physiological conditions but can undergo hydrolysis over extended periods. This degradation can affect its long-term efficacy in biochemical assays and therapeutic applications. Studies have shown that the compound’s effects on cellular function can diminish over time as it degrades, highlighting the importance of considering its stability in experimental designs .
Dosage Effects in Animal Models
The effects of 4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular stress and apoptosis. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects .
Transport and Distribution
The transport and distribution of 4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and can accumulate in certain tissues. Its distribution within the body can affect its therapeutic potential and toxicity profile .
Subcellular Localization
The subcellular localization of 4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester is determined by its interactions with cellular components and targeting signals. The compound can localize to specific compartments or organelles within the cell, such as the nucleus or mitochondria, depending on its post-translational modifications and binding interactions. This localization can influence its activity and function within the cell .
特性
IUPAC Name |
1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BFNO2/c1-14(2)15(3,4)20-16(19-14)12-8-7-11(9-13(12)17)10-18(5)6/h7-9H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAUMBMWEOYOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



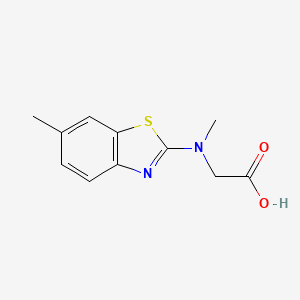
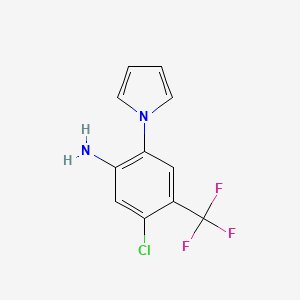
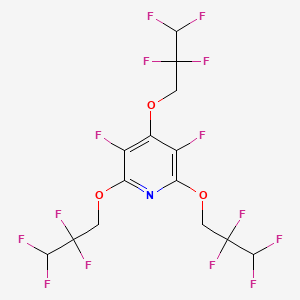
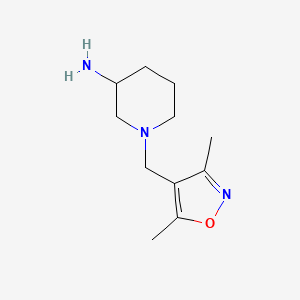
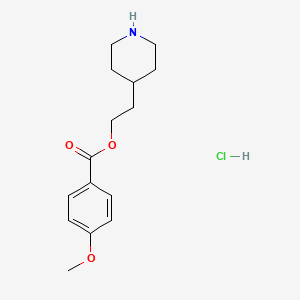
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1456057.png)
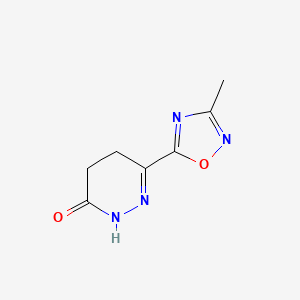
![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B1456060.png)
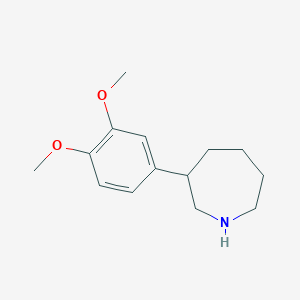


![2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione](/img/structure/B1456066.png)
